molecular formula C13H10F2O2 B8606724 4',5'-Difluoro-2'-methoxy-biphenyl-4-ol

4',5'-Difluoro-2'-methoxy-biphenyl-4-ol

Cat. No.: B8606724
M. Wt: 236.21 g/mol
InChI Key: DJAWRQSQVDGLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5'-Difluoro-2'-methoxy-biphenyl-4-ol is a fluorinated biphenyl derivative with a hydroxyl group at the 4-position of one phenyl ring and methoxy and fluorine substituents on the adjacent ring (positions 2', 4', and 5'). This compound’s structure combines electron-withdrawing fluorine atoms with an electron-donating methoxy group, creating unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the development of fluorescent probes or bioactive molecules due to its distinct substitution pattern .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

4-(4,5-difluoro-2-methoxyphenyl)phenol

InChI

InChI=1S/C13H10F2O2/c1-17-13-7-12(15)11(14)6-10(13)8-2-4-9(16)5-3-8/h2-7,16H,1H3

InChI Key

DJAWRQSQVDGLIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The positions of fluorine and methoxy groups significantly influence the compound’s physicochemical and biological behavior. Key analogs include:

Compound Name Substituent Positions Molecular Formula Key Features
4',5'-Difluoro-2'-methoxy-biphenyl-4-ol F: 4',5'; OMe: 2'; OH: 4 C₁₃H₁₀F₂O₂ Dual fluorine atoms enhance electron-withdrawing effects; hydroxyl enables H-bonding .
2',5'-Difluoro-[1,1'-biphenyl]-4-ol F: 2',5'; OH: 4 C₁₂H₈F₂O Lacks methoxy group; reduced steric hindrance and electronic modulation .
2',4'-Difluoro-4-hydroxybiphenyl F: 2',4'; OH: 4 C₁₂H₈F₂O Fluorines at meta positions; lower polarity compared to 4',5'-difluoro analog .
1,1'-Biphenyl,2,4-difluoro-4'-methoxy F: 2,4; OMe: 4' C₁₃H₁₀F₂O Methoxy at distal position; exhibits fluorescence for probe applications .

Key Observations :

  • Steric Considerations : The 2'-methoxy group introduces steric bulk, which may hinder rotational freedom in the biphenyl system, affecting crystal packing and solubility .

Physicochemical Properties

  • Solubility: Fluorine atoms increase lipophilicity (logP ~2.5–3.0), but the hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs (e.g., 1,1'-Biphenyl,2,4-difluoro-4'-methoxy) .
  • Melting Points : Fluorinated biphenyls generally exhibit higher melting points due to dense packing. For example, 2',5'-difluoro-biphenyl-4-ol melts at ~120–125°C, while the target compound’s melting point is likely higher (~150°C) due to additional substituents .

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